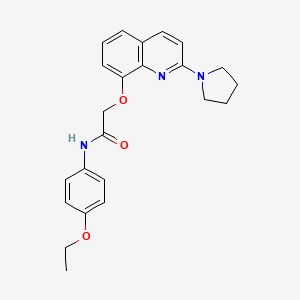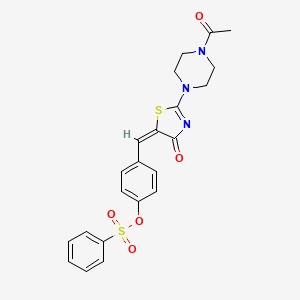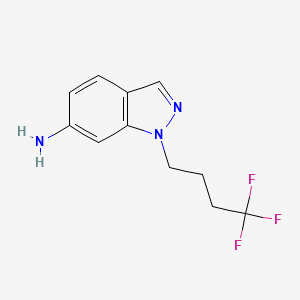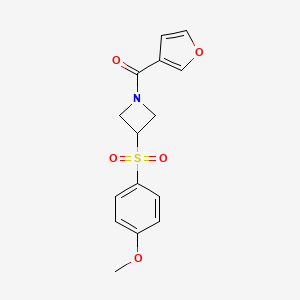
1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a methoxyphenyl group, and an azetidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multicomponent reactions (MCRs). One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This method is advantageous due to its catalyst-free, one-pot operation, which simplifies the purification process and allows for the efficient construction of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and the use of environmentally benign reagents, are likely to be applied to optimize the synthesis process for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the azetidinone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the azetidinone moiety can produce alcohol derivatives.
Applications De Recherche Scientifique
1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of furan-3-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the proliferation and migration of vascular smooth muscle cells by suppressing the activation of matrix metalloproteinases and cyclooxygenase-2 (COX-2) . These interactions can lead to reduced neointima formation and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- 4-Methoxyphenyl (E)-3-(furan-3-yl) acrylate
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid
Uniqueness
1-(furan-3-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is unique due to its combination of a furan ring, a methoxyphenyl group, and an azetidinone moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
furan-3-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-12-2-4-13(5-3-12)22(18,19)14-8-16(9-14)15(17)11-6-7-21-10-11/h2-7,10,14H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRIEWWTXAWYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
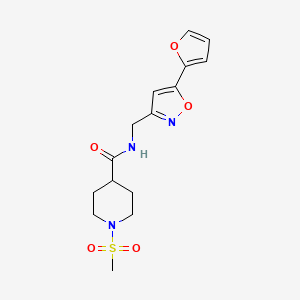
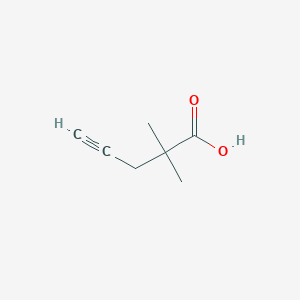
![2-[5-(4-benzylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2816320.png)
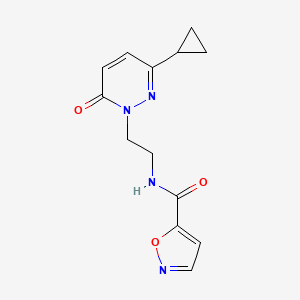
![6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2816323.png)
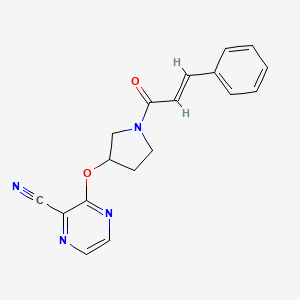
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2816327.png)
![3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2816328.png)
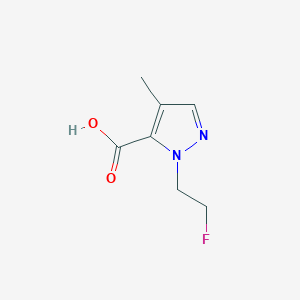
![N-[2-methyl-6-(propan-2-yl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B2816335.png)
